14beta-Benzoyloxy-2-deacetylbaccatin VI
Overview
Description
14beta-Benzoyloxy-2-deacetylbaccatin VI is a diterpenoid compound derived from the barks of the Taxus chinensis plant . It is a member of the taxoid family, which is known for its significant biological activities, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves multiple steps, starting from the extraction of natural precursors from the Taxus chinensis plant. The key steps include:
Oxidation and Reduction Reactions: These reactions are used to modify the functional groups on the precursor molecules.
Esterification: This step involves the formation of ester bonds, which are crucial for the final structure of the compound.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the Taxus chinensis plant, followed by chemical synthesis to enhance yield and purity. The use of bioreactors and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further studied for their biological activities .
Scientific Research Applications
14beta-Benzoyloxy-2-deacetylbaccatin VI has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex taxoid compounds.
Biology: Studied for its effects on cell growth and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the development of new chemotherapeutic drugs.
Industry: Utilized in the production of high-value taxoid derivatives for pharmaceutical applications
Mechanism of Action
The mechanism of action of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing microtubules, the compound inhibits cell division, leading to apoptosis in cancer cells. This mechanism is similar to that of other taxoid compounds, making it a valuable candidate for anti-cancer research .
Comparison with Similar Compounds
- 14beta-Benzoyloxybaccatin IV
- 14beta-Benzoyloxy-13-deacetylbaccatin IV
Comparison: 14beta-Benzoyloxy-2-deacetylbaccatin VI is unique due to its specific structural modifications, which enhance its biological activity and stability compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical synthesis and research .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3/t24-,25+,27+,28+,29-,30-,31-,32-,35+,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVBWJAVYPFDJ-PRWXGGKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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